13-Hydroxyoctadeca-5,9,11-trienoic acid
Description
Properties
CAS No. |
95416-33-4 |
|---|---|
Molecular Formula |
C18H30O3 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
13-hydroxyoctadeca-5,9,11-trienoic acid |
InChI |
InChI=1S/C18H30O3/c1-2-3-11-14-17(19)15-12-9-7-5-4-6-8-10-13-16-18(20)21/h6-9,12,15,17,19H,2-5,10-11,13-14,16H2,1H3,(H,20,21) |
InChI Key |
UNBCZRHPLRPJGW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C=CC=CCCC=CCCCC(=O)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues with Varied Double Bond Positions
- 13(S)-Hydroxyoctadeca-9,11,15-trienoic acid (13(S)-HOT): Structure: Shares the same hydroxyl position (C13) but differs in double bond locations (9, 11, 15 vs. 5, 9, 11) .
- 9(S)-Hydroperoxyoctadeca-10,12,15-trienoic acid (9(S)-HPOT): Structure: Contains a hydroperoxy group at C9 and double bonds at 10, 12, and 14. Functional Impact: The hydroperoxy group enhances reactivity in peroxidation cascades, distinguishing it from 13-HOT’s hydroxyl group, which is more stable and suited for receptor binding .
Functional Group Variants
- 13-Oxooctadeca-9Z,11E-dien-17-ynoic acid (13-OxoODE alkyne): Structure: Replaces the hydroxyl group with a keto group at C13 and introduces an alkyne at C15. Double bonds are at 9 and 11 (vs. 5, 9, 11 in 13-HOT) . Functional Impact: The keto group increases electrophilicity, making it a reactive probe for studying protein adducts. The alkyne enables "click chemistry" applications, unlike 13-HOT’s hydroxyl group, which is inert in such reactions .
- 3-Hydroxytetradeca-5,8,11-trienoic acid: Structure: Shorter chain (C14 vs. C18) with hydroxyl at C3 and double bonds at 5, 8, 11. Functional Impact: The reduced chain length limits membrane integration efficiency, while the hydroxyl position (C3) may target different metabolic enzymes compared to 13-HOT’s C13 hydroxyl .
Metabolically Related Compounds
- C14:3-OH-acylcarnitine :
- Structure : A branched, unsaturated C14 acyl chain conjugated to carnitine.
- Functional Impact : This acylcarnitine’s fragmentation pattern (e.g., C12H17 and C9H11) suggests similarities in unsaturated substructures with 13-HOT, though its carnitine conjugation directs it toward mitochondrial β-oxidation rather than signaling .
Data Tables
Table 1: Structural Comparison of 13-HOT and Analogues
| Compound Name | Molecular Formula | Hydroxyl/Keto Position | Double Bond Positions | Key Functional Groups |
|---|---|---|---|---|
| 13-Hydroxyoctadeca-5,9,11-trienoic acid | C18H30O3 | C13-OH | 5, 9, 11 | Hydroxyl |
| 13(S)-HOT | C18H30O3 | C13-OH | 9, 11, 15 | Hydroxyl |
| 13-OxoODE alkyne | C18H26O3 | C13=O | 9, 11 | Keto, Alkyne |
| 3-Hydroxytetradeca-5,8,11-trienoic acid | C14H22O3 | C3-OH | 5, 8, 11 | Hydroxyl |
Q & A
Q. What are the standard methods for isolating and purifying 13-hydroxyoctadeca-5,9,11-trienoic acid from biological samples?
- Methodological Answer : Isolation typically involves lipid extraction using a modified Folch method (chloroform-methanol 2:1 v/v) to separate lipophilic components . For purification, column chromatography (silica gel or reverse-phase C18) is employed, followed by HPLC with UV detection at 235 nm (specific to conjugated dienes/trienes). Purity is validated via thin-layer chromatography (TLC) with iodine vapor staining .
Q. How can researchers detect and quantify 13-hydroxyoctadeca-5,9,11-trienoic acid in complex matrices?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) after derivatization (e.g., methyl ester formation) or ultra-performance liquid chromatography coupled with quadrupole time-of-flight MS (UPLC-QTOF/MS) are preferred for high sensitivity and specificity . Calibration curves using synthetic standards are critical for quantification. Internal standards like deuterated analogs minimize matrix effects .
Q. What spectroscopic techniques are used for structural characterization of this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D COSY/HSQC) resolves double-bond geometry (e.g., 5Z,9Z,11E) and hydroxyl positioning. High-resolution mass spectrometry (HRMS) confirms molecular formula (C₁₈H₃₀O₃, exact mass 294.2195) . Infrared (IR) spectroscopy identifies functional groups (e.g., -OH stretch at 3200–3600 cm⁻¹) .
Q. What safety protocols should be followed when handling 13-hydroxyoctadeca-5,9,11-trienoic acid in the laboratory?
- Methodological Answer : While not classified as hazardous, wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods for volatile solvents during synthesis. Emergency procedures include rinsing exposed areas with water for 15 minutes and consulting safety data sheets (SDS) for disposal guidelines .
Advanced Research Questions
Q. How can researchers investigate the bioactivity of 13-hydroxyoctadeca-5,9,11-trienoic acid in inflammatory pathways?
- Methodological Answer : Use in vitro models (e.g., RAW 264.7 macrophages) to measure cytokine production (IL-6, TNF-α) via ELISA. For mechanistic studies, siRNA knockdown of receptors (e.g., PPAR-γ) or inhibitors of downstream kinases (e.g., p38 MAPK) can identify signaling pathways. Dose-response curves (0.1–100 µM) establish potency .
Q. How should contradictory data on the pro- vs. anti-inflammatory effects of this compound be resolved?
- Methodological Answer : Cross-validate findings using orthogonal assays (e.g., transcriptomics vs. protein analysis). Assess experimental variables: cell type (primary vs. immortalized), oxygen tension (hypoxia vs. normoxia), and metabolite stability (e.g., auto-oxidation during assays). Meta-analysis of published data with standardized normalization methods (e.g., housekeeping genes) reduces variability .
Q. What strategies optimize the chemical synthesis of 13-hydroxyoctadeca-5,9,11-trienoic acid?
- Methodological Answer : Employ stereoselective synthesis using Sharpless asymmetric epoxidation or enzymatic hydroxylation (e.g., lipoxygenase isoforms). Protect hydroxyl groups with tert-butyldimethylsilyl (TBDMS) ethers during chain elongation. Final purity ≥95% is achievable via recrystallization (hexane:ethyl acetate) .
Methodological Notes
- Experimental Design : Include controls for autoxidation (e.g., antioxidants like BHT) in lipid-rich assays .
- Data Interpretation : Use software tools (e.g., MZmine for MS data, ACD/Labs for NMR) to resolve overlapping peaks .
- Ethical Citation : Prioritize primary literature from journals like Eur J Pharmacol or J Chromatogr B over unreviewed databases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
